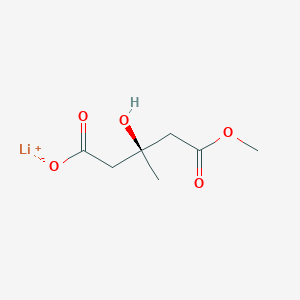

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate

Description

Properties

Molecular Formula |

C7H11LiO5 |

|---|---|

Molecular Weight |

182.1 g/mol |

IUPAC Name |

lithium;(3S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate |

InChI |

InChI=1S/C7H12O5.Li/c1-7(11,3-5(8)9)4-6(10)12-2;/h11H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1/t7-;/m0./s1 |

InChI Key |

YOJXKKFVCQSBID-FJXQXJEOSA-M |

Isomeric SMILES |

[Li+].C[C@](CC(=O)[O-])(CC(=O)OC)O |

Canonical SMILES |

[Li+].CC(CC(=O)[O-])(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate typically involves the reaction of (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate is a lithium salt with the molecular formula C₇H₁₁LiO₅ and a molecular weight of approximately 176.17 g/mol. It is a chiral compound with a hydroxyl, a methoxy, and an oxo group in its structure. This compound has attracted interest because of its potential therapeutic uses and distinctive chemical properties.

Scientific Research Applications

This compound is researched for its biological activities, especially in neuropharmacology. Lithium compounds are known for their mood-stabilizing effects and potential in treating bipolar disorder. This specific compound may boost neuroprotective pathways and affect neurotransmitter systems, though its precise mechanisms of action require further investigation.

Interaction with Neurotransmitter Systems

Interaction studies have shown that this compound may interact with neurotransmitter receptors and pathways that regulate mood, specifically the serotonin and dopamine systems, which are crucial in psychiatric disorders.

Structural Similarity and Unique Properties

this compound shares structural similarities with other compounds, as shown in the table below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 5-methoxy-3-oxopentanoate | Lacks lithium; contains methyl ester | More soluble in organic solvents |

| Ethyl 5-(benzyloxy)-3-oxopentanoate | Contains a benzyloxy group | Potentially different biological activity |

| Sodium 4-methyl-2-oxopentanoate | Sodium salt variant | Different solubility properties |

| (S)-Methyl 2-(tert-butoxycarbonyl)amino-4-oxopentanoate | Contains tert-butoxycarbonyl group | Enhanced stability under certain conditions |

These compounds highlight the uniqueness of this compound due to its lithium content and specific functional groups that may confer distinct biological activities and chemical reactivity.

Mechanism of Action

The mechanism of action of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involving neurotransmitters and second messenger systems. The compound’s functional groups allow it to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 5-Methoxy-3-Oxopentanoate (CAS 62462-05-9)

Structural Differences :

- Lacks the lithium ion, hydroxyl group, and methyl substituent.

- Contains a methyl ester (-COOCH₃) instead of a carboxylate salt.

Physicochemical Properties :

| Property | Lithium (S)-3-Hydroxy-5-Methoxy-3-Methyl-5-Oxopentanoate | Methyl 5-Methoxy-3-Oxopentanoate |

|---|---|---|

| Molecular Formula | C₇H₁₁LiO₆ | C₇H₁₀O₄ |

| Molecular Weight | ~206.1 g/mol | 170.15 g/mol |

| Solubility | High in polar solvents (e.g., water, methanol) | Moderate in organic solvents |

| Reactivity | Ionic interactions; prone to acid-base reactions | Ester hydrolysis under acidic/basic conditions |

Functional Impact :

- The lithium ion may enhance conductivity in electrolyte applications, unlike the neutral ester form.

Other Lithium Carboxylates

Lithium salts of carboxylic acids (e.g., lithium acetate, lithium citrate) share ionic characteristics but differ in backbone complexity:

| Property | This compound | Lithium Acetate |

|---|---|---|

| Backbone Complexity | Branched, multi-functional | Linear (two-carbon chain) |

| Bioactivity | Potential chiral intermediates in drug synthesis | Primarily used as buffer agents |

| Thermal Stability | Likely lower due to hydroxyl/ketone groups | Higher (simple structure) |

Stereoisomeric Analogues

The (S)-configuration at position 3 distinguishes it from (R)-isomers. For example:

- (R)-3-Hydroxy-5-Methoxy-3-Methyl-5-Oxopentanoate: May exhibit different crystallization patterns. Altered interactions in chiral environments (e.g., enzyme binding).

NMR Analysis :

Spectroscopic Characterization

Biological Activity

Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate is a lithium salt of a chiral compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula: C₇H₁₁LiO₅

Molecular Weight: 176.17 g/mol

The compound features a hydroxyl group, a methoxy group, and an oxo group, contributing to its unique properties and potential biological effects. Its structural complexity allows for interactions with various biological systems.

Research indicates that this compound may influence several neurotransmitter systems, particularly those involved in mood regulation. Lithium compounds are widely recognized for their mood-stabilizing effects, making this compound a candidate for further investigation in treating mood disorders such as bipolar disorder.

Neuroprotective Effects

Studies suggest that this compound may enhance neuroprotective pathways. It appears to interact with neurotransmitter receptors, particularly serotonin and dopamine systems, which are critical in psychiatric disorders. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways associated with neuroprotection and mood stabilization.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which may provide insights into its unique biological activities. Below is a comparison table highlighting related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 5-methoxy-3-oxopentanoate | Lacks lithium; contains methyl ester | More soluble in organic solvents |

| Ethyl 5-(benzyloxy)-3-oxopentanoate | Contains a benzyloxy group | Potentially different biological activity |

| Sodium 4-methyl-2-oxopentanoate | Sodium salt variant | Different solubility properties |

| (S)-Methyl 2-(tert-butoxycarbonyl)amino-4-oxopentanoate | Contains tert-butoxycarbonyl group | Enhanced stability under certain conditions |

This table illustrates the distinctiveness of this compound due to its lithium content and specific functional groups that may confer unique biological activities.

Case Studies and Research Findings

- Neuropharmacological Studies : Initial studies have indicated that this compound exhibits significant activity in models of mood disorders. In vitro studies demonstrated its ability to modulate serotonin and dopamine receptor activity, suggesting it may help regulate mood and emotional states.

- Therapeutic Applications : Given the compound's potential neuroprotective effects, there is ongoing research into its application as a therapeutic agent for bipolar disorder and other mood-related conditions. Future clinical trials are necessary to establish efficacy and safety profiles.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended to validate the stereochemical purity of Lithium (S)-3-hydroxy-5-methoxy-3-methyl-5-oxopentanoate?

Answer:

Chiral high-performance liquid chromatography (HPLC) coupled with electrospray ionization time-of-flight mass spectrometry (HPLC-ESI-TOF/MS) is the gold standard for confirming enantiomeric purity. Key parameters include:

- Mobile phase optimization : Use acetonitrile/water (70:30 v/v) with 0.1% formic acid and chiral additives like β-cyclodextrin to enhance enantiomer separation.

- Column selection : Employ a Chiralpak IA-3 column at 25°C for baseline resolution.

- Quantitative validation : Calibrate against enantiomerically pure standards (≥99% purity) to establish retention time reproducibility and detection limits .

Solid-state NMR can further verify stereochemistry by analyzing chemical shifts sensitive to chiral environments (e.g., 175–180 ppm for carbonyl groups in the S-configuration) .

Advanced: How can hybrid density functional theory (DFT) resolve discrepancies between computational predictions and experimental redox potentials for this compound in lithium-ion electrolytes?

Answer:

Standard generalized gradient approximation (GGA) functionals often underestimate redox potentials due to inadequate treatment of electron exchange-correlation effects. Hybrid functionals (e.g., HSE06) mitigate this by integrating exact Hartree-Fock exchange. For example:

- Model setup : Use the Vienna Ab Initio Simulation Package (VASP) with projector-augmented wave (PAW) pseudopotentials and a 600 eV plane-wave cutoff.

- Validation : Compare computed Li desolvation energies (e.g., 0.5–1.2 eV) against cyclic voltammetry data (0.1–5 V vs. Li/Li at 0.1 mV/s) .

- Error reduction : Iterative subspace diagonalization (DIIS) improves convergence in metallic systems, reducing redox potential errors to ±0.15 eV .

Basic: What experimental protocols ensure reliable measurement of ionic conductivity for this lithium salt in non-aqueous electrolytes?

Answer:

Impedance spectroscopy in symmetric Li|electrolyte|Li cells is critical. Key steps include:

- Electrolyte preparation : Dissolve the compound in ethylene carbonate/dimethyl carbonate (EC/DMC, 1:1 v/v) under argon with <20 ppm HO.

- Cell assembly : Use stainless steel blocking electrodes (1 cm area, 100 μm spacing).

- Data analysis : Fit Nyquist plots to an equivalent circuit (e.g., R + R) to extract bulk resistance (R).

- Conductivity formula : , where = electrode spacing and = contact area .

Advanced: How do ab initio molecular dynamics (AIMD) simulations elucidate Li+^++ transport mechanisms in electrolytes containing this compound?

Answer:

AIMD simulations (50–100 ps trajectories) using the PAW method in VASP reveal:

- Coordination dynamics : Radial distribution functions (g(r)) show Li preferentially binds to the methoxy-oxopentanoate anion (Li-O distance: 1.9–2.1 Å) over carbonate solvents.

- Diffusion analysis : Mean squared displacement (MSD) calculations yield diffusion coefficients (D ~1.2 × 10 m/s at 25°C), validated against pulsed-field gradient NMR .

- Free energy barriers : Metadynamics identifies a 0.3 eV barrier for Li hopping between anion coordination sites, aligning with experimental transference numbers (t ~0.4) .

Advanced: What integrated approaches resolve contradictions in thermal decomposition pathways reported for this compound?

Answer:

Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) data arise from varying experimental conditions. A harmonized protocol includes:

- Synchronized TGA-DSC : Run at 5°C/min under argon to correlate mass loss (TGA) with endothermic/exothermic events (DSC).

- Evolved gas analysis : Use FTIR or GC-MS to identify decomposition products (e.g., CO, methoxy fragments) at critical temperatures (150–200°C).

- Kinetic modeling : Apply the Kissinger method to DSC peaks to calculate activation energies (E ~80–100 kJ/mol), cross-referenced with isothermal holds .

Basic: How should accelerated aging studies be designed to predict long-term stability of this compound in lithium batteries?

Answer:

Key considerations:

- Temperature stress : Store electrolytes at 60°C for 30 days, monitoring ionic conductivity and Li transference numbers weekly.

- Electrolyte sampling : Use HPLC to quantify degradation products (e.g., hydrolysis-derived carboxylic acids).

- Arrhenius extrapolation : Plot ln() vs. 1/T to estimate room-temperature degradation rates (e.g., 2–5% capacity loss/year) .

Tables

Table 1: Computational Methods for Modeling this compound

Table 2: Experimental vs. Simulated Ionic Conductivity (1 M in EC/DMC)

| Temperature (°C) | Experimental (mS/cm) | AIMD (mS/cm) | Error (%) | Reference |

|---|---|---|---|---|

| 25 | 4.2 | 3.9 | 7.1 | |

| 50 | 6.8 | 6.3 | 7.4 | |

| 80 | 9.5 | 8.7 | 8.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.